molecular formula C13H19ClN2O3S B1525258 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide CAS No. 1220027-42-8

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide

Cat. No.: B1525258
CAS No.: 1220027-42-8
M. Wt: 318.82 g/mol
InChI Key: XMDDPLUWTAAWEY-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes an amino group, a chloro substituent, a methyl group, and a tetrahydro-2H-pyran-4-ylmethyl moiety attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide . The specific steps are as follows:

    Step 1: The starting material, 4-Aminomethyltetrahydropyran, is reacted with 4-Fluoro-3-nitrobenzenesulfonamide under controlled conditions.

    Step 2: The reaction mixture is subjected to reduction to convert the nitro group to an amino group.

    Step 3: The resulting intermediate is then methylated to introduce the N-methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro substituent can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated hydrocarbons.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chloro-N-methylbenzenesulfonamide: Lacks the tetrahydro-2H-pyran-4-ylmethyl moiety.

    4-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide: Lacks the amino group.

    3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide: Lacks the N-methyl group.

Uniqueness

The presence of both the tetrahydro-2H-pyran-4-ylmethyl moiety and the N-methyl group in 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in its analogs.

Properties

IUPAC Name

3-amino-4-chloro-N-methyl-N-(oxan-4-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDDPLUWTAAWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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